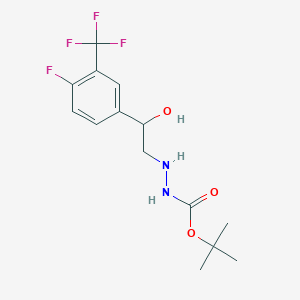![molecular formula C19H19NO6 B8075084 Diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate](/img/structure/B8075084.png)
Diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate
描述
Diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate is an organic compound characterized by its unique structure, which includes an isoindoline nucleus and carbonyl groups at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity levels.
化学反应分析
Types of Reactions
Diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
作用机制
The mechanism of action of diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pathways involved may include the inhibition of key enzymes in metabolic pathways or the modulation of receptor activity, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline nucleus and exhibit similar reactivity and applications.
Phthalimide derivatives: These compounds also contain the isoindoline structure and are used in similar fields, such as pharmaceuticals and materials science.
Uniqueness
Diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diallyl groups enhance its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
IUPAC Name |
bis(prop-2-enyl) 2-[2-(1,3-dioxoisoindol-2-yl)ethyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-3-11-25-18(23)15(19(24)26-12-4-2)9-10-20-16(21)13-7-5-6-8-14(13)17(20)22/h3-8,15H,1-2,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLZFWZOLYFVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B8075005.png)
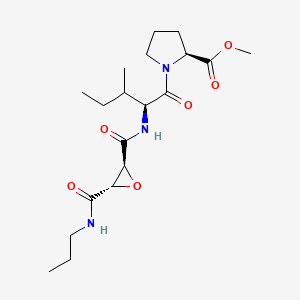
![(2R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid](/img/structure/B8075015.png)
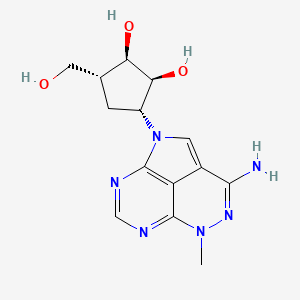
![2-(hydroxymethyl)-6-[[3-hydroxy-4,4,10-trimethyl-17-[(E)-oct-5-en-2-yl]-2,3,5,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]oxan-3-ol](/img/structure/B8075030.png)
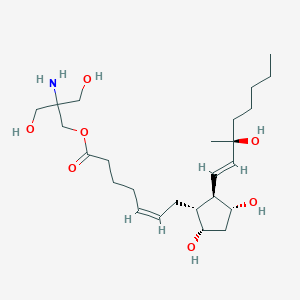
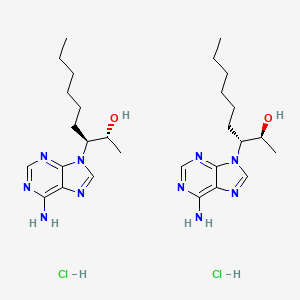
![L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride](/img/structure/B8075049.png)
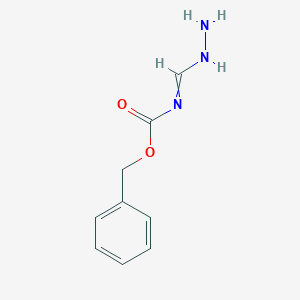
![calcium;(4Z)-3-oxo-4-[(1-sulfonatonaphthalen-2-yl)hydrazinylidene]naphthalene-2-carboxylate](/img/structure/B8075055.png)
![7-Chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B8075058.png)
![1-(2,2,2-Trifluoroethyl)-N-[1-(2,2,2-trifluoroethyl)-4-piperidyl]piperidin-4-amine hydrochloride](/img/structure/B8075072.png)
![tert-Butyl N-[2-[4-fluoro-3-(trifluoromethyl)phenyl]allylamino]carbamate](/img/structure/B8075088.png)
